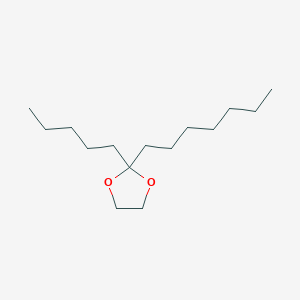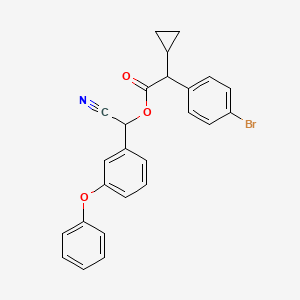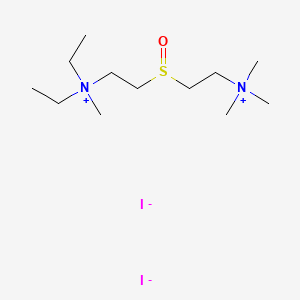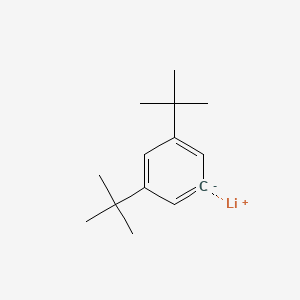
lithium;1,3-ditert-butylbenzene-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,3-ditert-butylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-ditert-butylbenzene-5-ide typically involves the reaction of 1,3-ditert-butylbenzene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,3-ditert-butylbenzene-5-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and transition metal oxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and carbon dioxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;1,3-ditert-butylbenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of lithium;1,3-ditert-butylbenzene-5-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. This reactivity is facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the negative charge on the benzene ring. The compound can participate in various reactions, including nucleophilic addition, substitution, and coupling reactions, targeting molecular pathways involving electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di-tert-butylbenzene: A precursor to lithium;1,3-ditert-butylbenzene-5-ide, lacking the lithium atom.
Lithium tert-butoxide: Another organolithium compound with different reactivity and applications.
Lithium phenylacetylide: An organolithium compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both lithium and tert-butyl groups, which confer distinct reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the lithium atom and enhancing its nucleophilicity, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
62907-84-0 |
|---|---|
Molekularformel |
C14H21Li |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
lithium;1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C14H21.Li/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;/h8-10H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
OUHQJQRZCYVUPB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

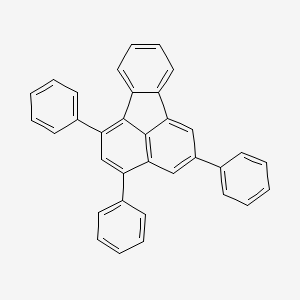
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
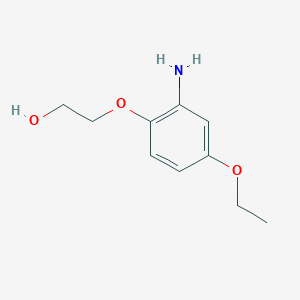
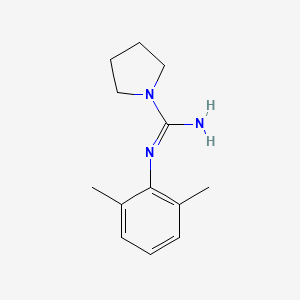
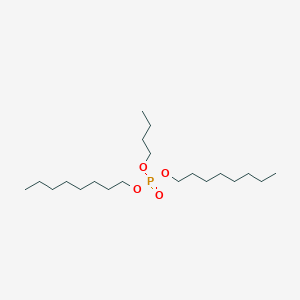
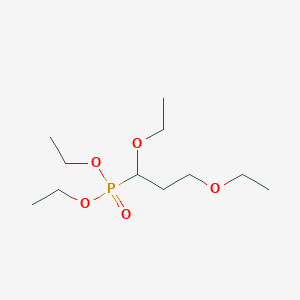
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
